molecular formula C11H13NO2 B3274430 ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate CAS No. 607345-41-5

ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate

Cat. No.: B3274430
CAS No.: 607345-41-5
M. Wt: 191.23 g/mol
InChI Key: NWSWMUDXBBREFF-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethylating agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or water. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium ethoxide.

    Solvents: Ethanol, water, dichloromethane.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions with aromatic residues in the active sites of enzymes . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-5-8-3-4-12-7-10(8)6-9/h3-4,7,9H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSWMUDXBBREFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate
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Reactant of Route 6
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ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate

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